
2-Bromo-1-fluoro-3,5-dinitrobenzene
Overview
Description
2-Bromo-1-fluoro-3,5-dinitrobenzene is a halogenated and nitro-substituted aromatic compound with the molecular formula C₆H₂BrF(NO₂)₂. The presence of bromo (Br), fluoro (F), and two nitro (NO₂) groups introduces significant steric and electronic effects. Nitro groups are strong electron-withdrawing substituents, which increase the compound’s polarity, density, and thermal stability compared to non-nitro analogs. Such derivatives are typically used as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, or materials science.
Preparation Methods
The synthesis of 2-Bromo-1-fluoro-3,5-dinitrobenzene typically involves multi-step reactions. One common method includes the nitration of a bromofluorobenzene derivative, followed by further substitution reactions to introduce the nitro groups at the desired positions. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid, and the process requires careful control of temperature and reaction time to achieve the desired product .
Chemical Reactions Analysis
Scientific Research Applications
2-Bromo-1-fluoro-3,5-dinitrobenzene has several applications in scientific research:
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-3,5-dinitrobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The nitro groups, being electron-withdrawing, make the benzene ring more susceptible to nucleophilic attack, facilitating the substitution reactions. The bromine and fluorine atoms also play a role in directing the substitution to specific positions on the benzene ring .
Comparison with Similar Compounds
The following table compares structural analogs from the evidence, highlighting substituent effects, physical properties, and applications:
Key Findings:
Substituent Effects: Nitro groups (hypothetical in the target compound) drastically increase polarity and reactivity compared to methoxy (electron-donating) or methyl groups. For example, 2-Bromo-1-fluoro-3,5-dimethoxybenzene has a lower boiling point (230°C) than halogen-rich analogs due to reduced intermolecular forces .
Physical Properties :
- Halogenation increases density and melting/boiling points. For instance, 2-Bromo-1,3,5-trifluorobenzene has a boiling point of 140–141°C, attributed to halogen-induced dipole interactions .
- Methoxy-substituted compounds (e.g., 2-Bromo-1-fluoro-3,5-dimethoxybenzene) exhibit lower melting points (51–52°C) due to reduced crystallinity .
Applications :
- 1-Bromo-3,5-difluorobenzene is widely used in synthesizing fluorinated pharmaceuticals .
- 2-Bromo-5-fluoro-1,3-dimethylbenzene serves as a precursor for agrochemicals, leveraging methyl groups for enhanced bioavailability .
Research Insights and Limitations
- Synthetic Challenges : Nitro-substituted derivatives like the target compound likely require controlled nitration conditions to avoid over-nitration or decomposition, a common issue in polynitroarene synthesis.
- Reactivity : The absence of nitro-substituted analogs in the evidence limits direct comparisons. However, extrapolating from halogenated compounds, the target’s nitro groups would enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution under specific conditions.
- Safety : Halogenated benzenes often require careful handling due to toxicity (e.g., brominated compounds in ). Nitro derivatives may pose explosion risks, necessitating stringent safety protocols.
Biological Activity
2-Bromo-1-fluoro-3,5-dinitrobenzene (C6H2BrFN2O4) is a halogenated aromatic compound that exhibits significant biological activity due to its unique chemical structure. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine atoms, along with two nitro groups attached to the benzene ring. This configuration contributes to its reactivity and potential biological effects. The compound is slightly soluble in water, which may influence its bioavailability and interaction with biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Aromatic Substitution : The nitro groups can undergo electrophilic substitution reactions, making the compound reactive towards nucleophiles.
- Oxidative Stress Induction : The compound has been shown to induce oxidative stress in cells, leading to alterations in cellular signaling pathways and gene expression related to stress responses .
- Enzyme Interaction : It can interact with various enzymes, potentially inhibiting or activating their functions through binding to specific active sites.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies on related nitro compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may possess similar properties .
Cytotoxicity Studies
Cytotoxicity assessments reveal that higher concentrations of this compound can lead to significant cell death in various cell lines. The compound's toxicity appears dose-dependent, with lower concentrations exhibiting minimal effects while higher doses induce apoptosis and necrosis in cultured cells .
Case Studies
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-bromo-1-fluoro-3,5-dinitrobenzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and nitration. A common approach starts with fluorobenzene derivatives undergoing bromination using Br₂ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination. Subsequent nitration employs mixed acids (HNO₃/H₂SO₄) at 50–60°C, with careful monitoring to prevent decomposition. Purity is optimized via column chromatography or recrystallization .
- Key Data :
- Optimal bromination yield: ~70–80% at 20°C .
- Nitration efficiency: >90% under anhydrous conditions .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., para/ortho/meta shifts for nitro groups).
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular weight (M⁺ = 279.97 g/mol) and fragmentation patterns .
Q. What are the critical physical properties of this compound for experimental design?
- Answer : Key properties include:
- Density : ~1.764 g/cm³ (similar to 1-bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene) .
- Melting Point : Likely >150°C (based on nitrobenzene analogs).
- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence electrophilic substitution in this compound?
- Methodological Answer : The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups deactivate the benzene ring, directing subsequent reactions to meta positions. Bromine’s steric bulk further limits reactivity at adjacent sites. Computational modeling (DFT) can predict regioselectivity, while kinetic studies using isotopic labeling (e.g., ¹⁸O in nitration) validate mechanistic pathways .
- Data Contradictions : Some studies report unexpected para-substitution in highly substituted analogs due to steric hindrance overriding electronic effects .
Q. What strategies resolve contradictions in spectral data for nitro- and bromo-substituted aromatics?
- Answer : Discrepancies in NMR/IR spectra (e.g., unexpected peak splitting) may arise from impurities or isomerization. Solutions include:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals.
- HPLC-MS : Detect trace by-products (e.g., dehalogenated derivatives).
- Crystallography : Confirm absolute configuration for ambiguous cases .
Q. How can reaction conditions be optimized to minimize hazardous by-products during synthesis?
- Methodological Answer :
- Bromination : Replace Br₂ with NBS to reduce HBr emissions.
- Nitration : Use microfluidic reactors for precise temperature control, lowering the risk of exothermic runaway reactions.
- Waste Management : Neutralize acidic waste with CaCO₃ and recover bromine via distillation .
Q. What are the stability challenges for this compound under varying storage conditions?
- Answer : The compound is stable at room temperature in inert atmospheres but degrades under UV light or moisture. Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months when stored in amber glass with molecular sieves. Decomposition products include nitroso derivatives and HF, detected via GC-MS .
Q. Methodological Tables
Q. Key Research Considerations
Properties
IUPAC Name |
2-bromo-1-fluoro-3,5-dinitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGNVARTBYIBSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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